molecular formula C9H15NO3S B1329683 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid CAS No. 55234-12-3

3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid

Cat. No. B1329683
CAS RN: 55234-12-3
M. Wt: 217.29 g/mol
InChI Key: QEIKJZZSMZXSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical behavior and properties of similar structures. The first paper describes the synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, a triazole derivative that is an important intermediate for drug synthesis . The second paper discusses the hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative to produce formyl-oxazolidine carboxylates, which are valuable intermediates for synthesizing homochiral amino acid derivatives .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with high stereoselectivity and good overall yield. In the first paper, phenyl acetylene is used as a starting material, undergoing a series of reactions including azide-alkyne cycloaddition and oxidation to produce the title compound . The second paper describes a highly stereoselective hydroformylation process catalyzed by transition metals to yield formyl-oxazolidine carboxylates . These methods highlight the importance of catalyst choice and reaction conditions in achieving the desired stereochemistry and regiochemistry.

Molecular Structure Analysis

While the molecular structure of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid is not directly analyzed in the papers, the structures of the discussed compounds suggest that stereocenters and the presence of functional groups such as formyl and carboxylate play a significant role in the chemical behavior of these molecules. The high diastereoselectivity observed in the hydroformylation reaction indicates that the molecular structure of the starting materials and the products is crucial for the outcome of the synthesis .

Chemical Reactions Analysis

The chemical reactions described in the papers involve the formation of heterocyclic compounds and the introduction of formyl groups. The first paper outlines a reaction pathway that includes cycloaddition, alkylation, and oxidation steps . The second paper focuses on hydroformylation, a reaction that introduces a formyl group into an alkene, which in this case results in the formation of oxazolidine derivatives . These reactions are important for the synthesis of intermediates that can be further transformed into biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid can be inferred from the properties of similar compounds discussed in the papers. The presence of formyl and carboxylate groups is likely to influence the compound's solubility, reactivity, and potential to form hydrogen bonds. The steric bulk provided by tert-butyl and methyl groups, as seen in the oxazoline derivatives, can affect the compound's physical properties and its reactivity in further chemical transformations .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Kollár and Sándor (1993) demonstrated the use of a similar compound, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, in hydroformylation reactions. This process resulted in high diastereoselectivities and provided important intermediates for synthesizing homochiral amino acid derivatives, highlighting a potential application area for 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid in asymmetric synthesis and amino acid derivative production (Kollár & Sándor, 1993).

  • In another research, Toppet, Claes, and Hoogmartens (1974) studied NMR spectroscopy of derived thiazolidines, which can provide insights into the structure and properties of compounds like 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid. Such studies are crucial for understanding the molecular configuration and chemical behavior of these compounds (Toppet et al., 1974).

Potential Antibacterial Applications

  • Song et al. (2009) synthesized derivatives of 2-arylthiazolidine-4-carboxylic acid, closely related to the compound , and screened them for antibacterial activities. Their findings indicate that such compounds can have significant antibacterial properties, suggesting a potential application in developing new antibacterial agents (Song et al., 2009).

Applications in Aldehyde Synthesis

  • Research by Izawa and Mukaiyama (1979) on the reduction of 3-acylthiazolidine-2-thiones to aldehydes highlights another application area. Their method could potentially be adapted for the synthesis of aldehydes from compounds like 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, providing a valuable tool in organic synthesis (Izawa & Mukaiyama, 1979).

properties

IUPAC Name

3-formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-8(2)6(7(12)13)10(5-11)9(3,4)14-8/h5-6H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIKJZZSMZXSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(S1)(C)C)C=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194213
Record name 3-Formyl-2,2,5,5-tetramethyl-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid

CAS RN

55234-12-3
Record name 3-Formyl-2,2,5,5-tetramethyl-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55234-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055234123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002694444
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81660
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Formyl-2,2,5,5-tetramethyl-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
Reactant of Route 2
3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
Reactant of Route 3
3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
Reactant of Route 4
3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
Reactant of Route 5
3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
Reactant of Route 6
3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid

Citations

For This Compound
2
Citations
FE King, JW Clark-Lewis, GR Smith… - Journal of the Chemical …, 1959 - pubs.rsc.org
… DL-3-Formyl-2 : 2 : 5 : 5-tetramethylthiazolidine-4-carboxylic acid, when coupled by the Siis method with aniline and with glycine methyl and ethyl esters, gave products isolated as the …
Number of citations: 0 pubs.rsc.org
AD Watson - 1979 - search.proquest.com
Two approaches to the development of a stereospecific metal-ion promoted synthesis of the penicillin nucleus on a Co (III) tetraamine centre are examined, in Sections I and II …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.